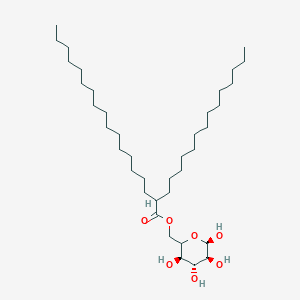
((3R,4R,5S,6R)-3,4,5,6-Tetrahydroxytetrahydro-2H-pyran-2-yl)methyl 2-tetradecyloctadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((3R,4R,5S,6R)-3,4,5,6-Tetrahydroxytetrahydro-2H-pyran-2-yl)methyl 2-tetradecyloctadecanoate: is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups and a long aliphatic chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((3R,4R,5S,6R)-3,4,5,6-Tetrahydroxytetrahydro-2H-pyran-2-yl)methyl 2-tetradecyloctadecanoate typically involves multiple steps. The initial step often includes the protection of hydroxyl groups followed by the formation of the tetrahydropyran ring. Subsequent steps involve the introduction of the long aliphatic chain through esterification reactions. The reaction conditions usually require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing advanced techniques such as continuous flow reactors to enhance efficiency and scalability. The use of environmentally friendly solvents and catalysts is also a consideration in industrial settings to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
((3R,4R,5S,6R)-3,4,5,6-Tetrahydroxytetrahydro-2H-pyran-2-yl)methyl 2-tetradecyloctadecanoate: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of bases or acids to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various derivatives such as ketones, aldehydes, alcohols, ethers, and esters, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
((3R,4R,5S,6R)-3,4,5,6-Tetrahydroxytetrahydro-2H-pyran-2-yl)methyl 2-tetradecyloctadecanoate: has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological systems, including its interaction with enzymes and cellular membranes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, surfactants, and as an additive in various industrial processes.
Mécanisme D'action
The mechanism by which ((3R,4R,5S,6R)-3,4,5,6-Tetrahydroxytetrahydro-2H-pyran-2-yl)methyl 2-tetradecyloctadecanoate exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the long aliphatic chain play crucial roles in its binding affinity and activity. The compound may interact with enzymes, altering their activity, or integrate into cellular membranes, affecting membrane fluidity and function.
Comparaison Avec Des Composés Similaires
((3R,4R,5S,6R)-3,4,5,6-Tetrahydroxytetrahydro-2H-pyran-2-yl)methyl 2-tetradecyloctadecanoate: can be compared with other similar compounds such as:
Glycosides: Similar in having a sugar moiety but differ in the nature of the aglycone part.
Esters of fatty acids: Share the ester linkage but differ in the complexity of the sugar moiety.
Polyhydroxy compounds: Similar in having multiple hydroxyl groups but differ in the overall structure and functional groups.
The uniqueness of This compound lies in its specific combination of a tetrahydropyran ring with a long aliphatic chain, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C38H74O7 |
|---|---|
Poids moléculaire |
643.0 g/mol |
Nom IUPAC |
[(3R,4R,5S,6R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl 2-tetradecyloctadecanoate |
InChI |
InChI=1S/C38H74O7/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32(29-27-25-23-21-19-16-14-12-10-8-6-4-2)37(42)44-31-33-34(39)35(40)36(41)38(43)45-33/h32-36,38-41,43H,3-31H2,1-2H3/t32?,33?,34-,35+,36-,38+/m0/s1 |
Clé InChI |
INSQROZOKJUNRZ-YUIYZHKSSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)C(=O)OCC1[C@@H]([C@H]([C@@H]([C@@H](O1)O)O)O)O |
SMILES canonique |
CCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)C(=O)OCC1C(C(C(C(O1)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Benzo[b]thiophen-4-yl)-2,6-diazaspiro[3.3]heptane hydrochloride](/img/structure/B12974349.png)
![2,4,4-Trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B12974367.png)
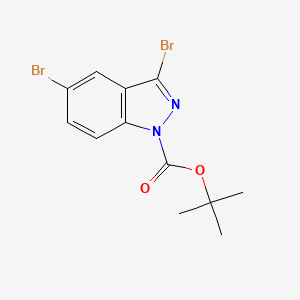
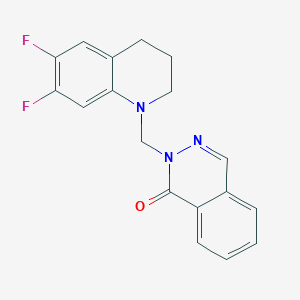

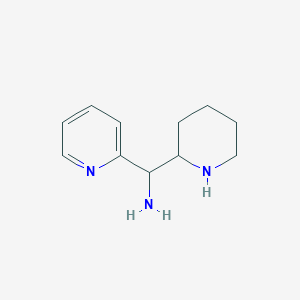
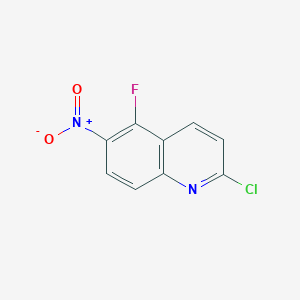
![4-Chloro-8-fluoroimidazo[1,5-a]quinoxaline](/img/structure/B12974418.png)
![1-Thia-6-azaspiro[3.4]octane 1,1-dioxide](/img/structure/B12974429.png)
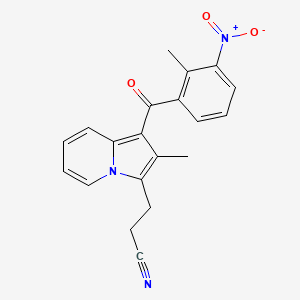
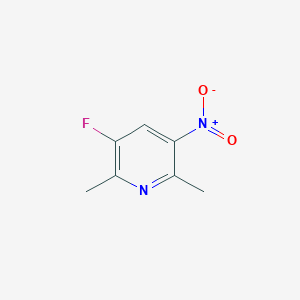
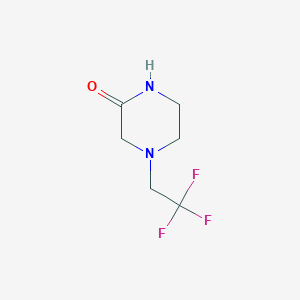
![(R)-5-Oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12974445.png)

